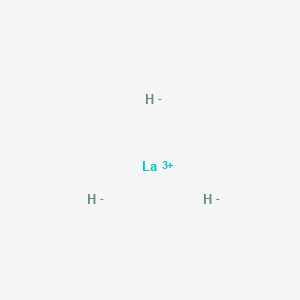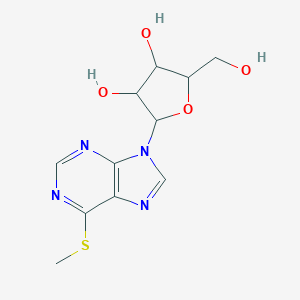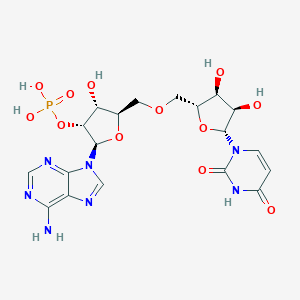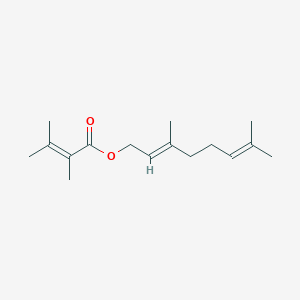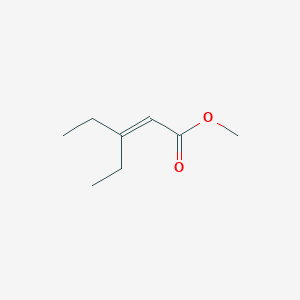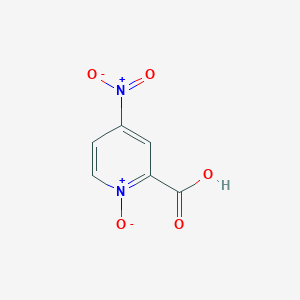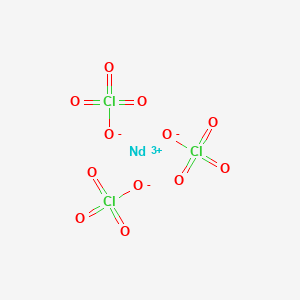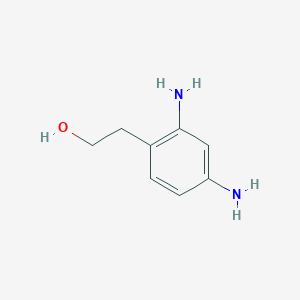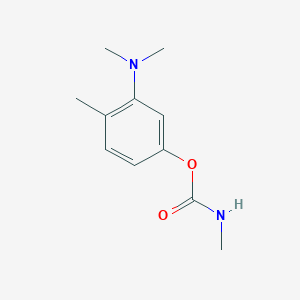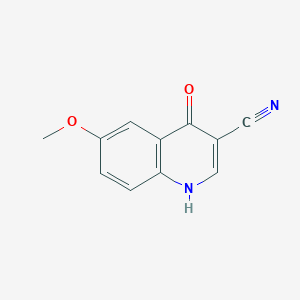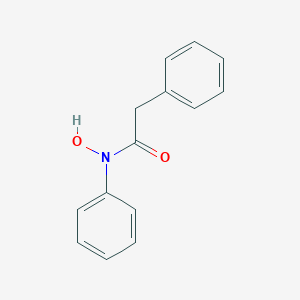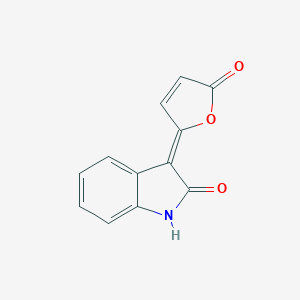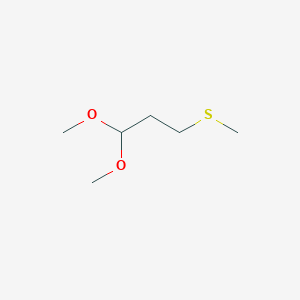
5-Methoxynaphthalen-2-amine
Vue d'ensemble
Description
5-Methoxynaphthalen-2-amine, also known as 5-MeONA, is a chemical compound that belongs to the family of naphthalenamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-Methoxynaphthalen-2-amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-Methoxynaphthalen-2-amine has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Methoxynaphthalen-2-amine are diverse and depend on the specific research application. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-Methoxynaphthalen-2-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methoxynaphthalen-2-amine is its versatility. It can be used in various research applications, including organic synthesis, catalysis, and biological assays. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 5-Methoxynaphthalen-2-amine is its toxicity. It is a hazardous chemical that requires proper handling and disposal. Additionally, its use in biological assays may be limited due to its potential toxicity to cells and tissues.
Orientations Futures
There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine. One potential direction is the development of new catalysts for organic transformations. Another potential direction is the development of new antibiotics and anti-inflammatory agents based on the structure of 5-Methoxynaphthalen-2-amine. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxynaphthalen-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 5-Methoxynaphthalen-2-amine is a synthetic compound that has been used in various scientific research studies. Its synthesis method is well-established, and it has numerous scientific research applications. Its mechanism of action is not fully understood, but it has diverse biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential toxicity. There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine, making it a promising compound for scientific research.
Applications De Recherche Scientifique
5-Methoxynaphthalen-2-amine has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples. It has also been used as a ligand for the development of novel catalysts for organic transformations. Additionally, 5-Methoxynaphthalen-2-amine has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13772-94-6 |
|---|---|
Nom du produit |
5-Methoxynaphthalen-2-amine |
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
5-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |
Clé InChI |
UNGLBCFJUFFUSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
SMILES canonique |
COC1=CC=CC2=C1C=CC(=C2)N |
Synonymes |
2-Naphthalenamine,5-methoxy-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


